molecular formula C16H15N3O2S2 B11454930 2-(methylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(methylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11454930
M. Wt: 345.4 g/mol
InChI Key: MPHXRAKCRIOQQA-UHFFFAOYSA-N
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Description

2-(METHYLSULFANYL)-5-(2-THIENYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE is a complex organic compound with a unique structure that includes a pyrimidoquinoline core, a thienyl group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-5-(2-THIENYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the thienyl group and the methylsulfanyl substituent. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)-5-(2-THIENYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thienyl group or the pyrimidoquinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(METHYLSULFANYL)-5-(2-THIENYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound’s unique structure makes it useful in materials science, such as in the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-5-(2-THIENYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(METHYLSULFANYL)-5-(2-THIENYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-4,6(3H,7H)-DIONE stands out due to its unique combination of a pyrimidoquinoline core, a thienyl group, and a methylsulfanyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-methylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C16H15N3O2S2/c1-22-16-18-14-13(15(21)19-16)12(10-6-3-7-23-10)11-8(17-14)4-2-5-9(11)20/h3,6-7,12H,2,4-5H2,1H3,(H2,17,18,19,21)

InChI Key

MPHXRAKCRIOQQA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1

Origin of Product

United States

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